molecular formula C17H17FN2O3 B268748 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268748
M. Wt: 316.33 g/mol
InChI Key: PUZQLZCNNQQXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as ML277, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. ML277 is a selective activator of the KCNQ1 potassium channel, which plays a crucial role in regulating the electrical activity of the heart. In

Mechanism of Action

4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide selectively activates the KCNQ1 potassium channel by binding to a specific site on the channel protein. This results in an increase in the outward potassium current, which helps to stabilize the electrical activity of the heart. 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to be highly selective for the KCNQ1 channel, with minimal effects on other potassium channels or ion channels.
Biochemical and Physiological Effects
4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have significant effects on the electrical activity of the heart. In animal models, 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to restore the function of the KCNQ1 channel, leading to a decrease in the duration of the action potential and an increase in the repolarization rate. These effects help to prevent the development of arrhythmias and improve cardiac function.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its selectivity for the KCNQ1 channel. This makes it a useful tool for studying the function of this channel in vitro and in vivo. However, one limitation of 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are several potential future directions for research on 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of more potent and selective activators of the KCNQ1 channel. Another area of focus is the investigation of the effects of 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide on other ion channels and the potential for off-target effects. Additionally, further studies are needed to explore the potential therapeutic applications of 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in treating cardiac arrhythmias and other disorders.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. This intermediate is then reacted with N-(2-methoxyethyl)glycine to yield 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. The final product is purified using column chromatography and characterized using NMR and mass spectrometry techniques.

Scientific Research Applications

4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in treating cardiac arrhythmias. The KCNQ1 potassium channel, which is activated by 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, plays a crucial role in regulating the electrical activity of the heart. Mutations in the KCNQ1 channel have been linked to several cardiac disorders, including long QT syndrome and familial atrial fibrillation. 4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has shown promising results in restoring the function of the KCNQ1 channel in animal models, suggesting its potential as a therapeutic agent for these disorders.

properties

Product Name

4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

4-[(4-fluorobenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H17FN2O3/c1-23-11-10-19-16(21)12-4-8-15(9-5-12)20-17(22)13-2-6-14(18)7-3-13/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22)

InChI Key

PUZQLZCNNQQXHL-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.